N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide
Overview
Description
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Industrial production methods often employ nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium dithionate for reduction and PCl3 in chlorobenzene for synthesis . The major products formed from these reactions are typically fluorescent compounds with excellent quantum yield .
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe and sensing material due to its excellent photophysical properties . In biology and medicine, it exhibits antimicrobial, antifungal, anticancer, anti-inflammatory, and anti-HIV activities . Additionally, it is used in the development of new biological materials and as intermediates for dyes .
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide involves its interaction with various molecular targets and pathways. It exhibits antimicrobial activity by inhibiting the growth of bacteria and fungi through disruption of their cellular processes . Its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific molecular pathways .
Comparison with Similar Compounds
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide is unique compared to other benzoxazole derivatives due to its specific structural features and biological activities. Similar compounds include 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives, which also exhibit antimicrobial and anticancer activities . this compound stands out due to its higher quantum yield and broader spectrum of biological activities .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c1-12-6-7-13(10-17(12)24(27)28)20(26)22-14-8-9-15(18(25)11-14)21-23-16-4-2-3-5-19(16)29-21/h2-11,25H,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBYLFRXRANPCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4O3)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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